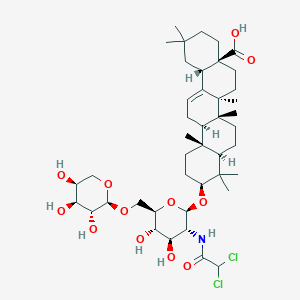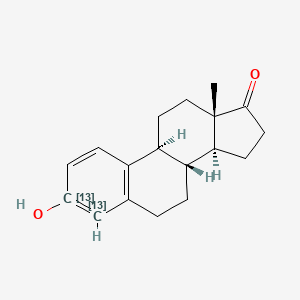
Estrone-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone-13C2 is a stable isotope-labeled version of estrone, a natural estrogenic hormone. Estrone is one of the primary endogenous estrogens produced in the human body, primarily in adipose tissue through the aromatization of androstenedione . The incorporation of carbon-13 isotopes into the estrone molecule allows for its use in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Estrone-13C2 involves the incorporation of carbon-13 isotopes into the estrone molecule. This can be achieved through the use of carbon-13 labeled precursors in the synthesis process. One common method involves the use of carbon-13 labeled androstenedione, which undergoes aromatization to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled precursors. The process includes several steps such as extraction, purification, and quality control to ensure the final product meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions: Estrone-13C2, like its unlabeled counterpart, can undergo various chemical reactions including:
Oxidation: Conversion to estrone sulfate.
Reduction: Conversion to estradiol.
Substitution: Formation of derivatives through reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfuric acid or enzymes like estrone sulfotransferase.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various organic reagents depending on the desired derivative.
Major Products:
Estrone sulfate: Formed through oxidation.
Estradiol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Estrone-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of estrone in the body.
Metabolic Studies: Helps in tracing metabolic pathways and understanding the biotransformation of estrone.
Clinical Research: Used in studies related to hormone replacement therapy and the role of estrogens in various diseases.
Environmental Studies: Helps in tracking the fate of estrogens in the environment and their impact on ecosystems
Mecanismo De Acción
Estrone-13C2 exerts its effects by binding to estrogen receptors in target tissues. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, leading to the transcription of specific genes. This process regulates various physiological functions such as reproductive health, bone density, and cardiovascular function .
Comparación Con Compuestos Similares
Estrone-13C2 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Estrone: The natural, unlabeled form of the hormone.
Estradiol: Another primary estrogen with higher potency.
Estriol: A weaker estrogen primarily produced during pregnancy
This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with unlabeled compounds.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i10+1,12+1 |
Clave InChI |
DNXHEGUUPJUMQT-PXHNKYMJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C[13C](=[13CH]4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



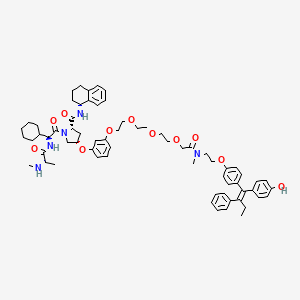

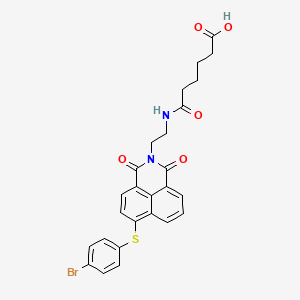
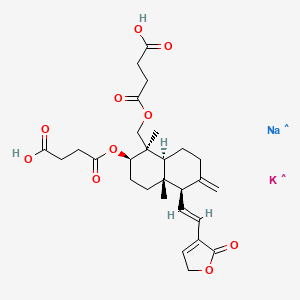
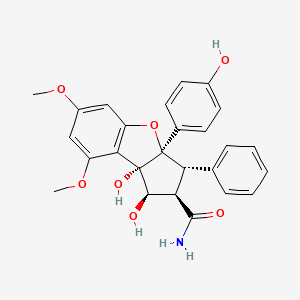
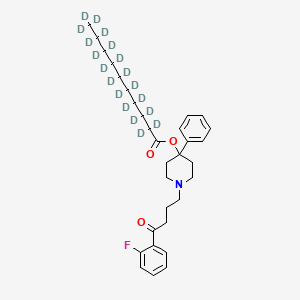
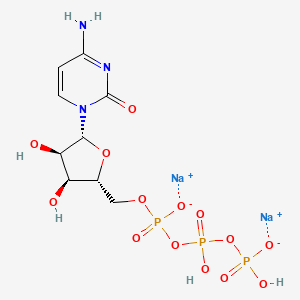

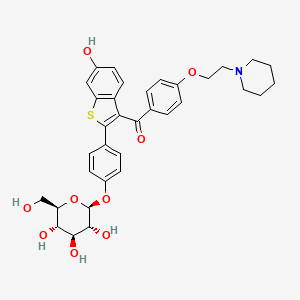
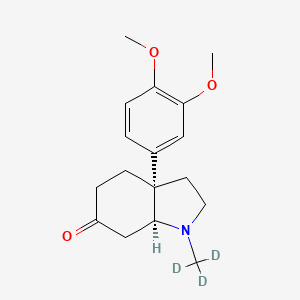
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

